1-methyl-1H-indazol-6-amine
Overview
Description
1-Methyl-1H-indazol-6-amine is an organic compound with the molecular formula C8H9N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
1-Methyl-1H-indazol-6-amine is a derivative of indazole, a heterocyclic compound that has been found to have a broad range of biological activities . These kinases play a crucial role in cell cycle regulation and are often targets in cancer treatment .
Mode of Action
For instance, some indazole derivatives have been found to suppress the expression of IDO1 protein, a key player in the immune response .
Biochemical Pathways
For example, the inhibition of kinases like CHK1, CHK2, and h-sgk can disrupt cell cycle regulation, potentially leading to cell death .
Result of Action
Some indazole derivatives have been found to exhibit potent anti-proliferative activity in human colorectal cancer cells (hct116), indicating their potential as anticancer agents .
Biochemical Analysis
Cellular Effects
The effects of 1-methyl-1H-indazol-6-amine on various cell types and cellular processes are profound. This compound has been shown to induce cell cycle arrest in human colorectal cancer cells (HCT116) by inhibiting the expression of IDO1 . This leads to a reduction in cell proliferation and promotes apoptosis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can modulate immune responses and enhance anti-tumor activity. Additionally, this compound can interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on IDO1 and its anti-proliferative activity in cancer cells for several weeks. The compound’s stability and efficacy may decrease over time, necessitating proper storage and handling to preserve its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO1. By inhibiting IDO1, the compound affects the tryptophan-kynurenine pathway, leading to changes in metabolic flux and metabolite levels . This modulation of the tryptophan-kynurenine pathway can have significant implications for immune responses and cancer progression. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion and may interact with specific transporters or binding proteins to facilitate its distribution . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with IDO1 and other biomolecules involved in cell signaling pathways . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-6-amine can be synthesized through several methods. One common approach involves the cyclization of 2-nitrobenzylamine derivatives. The process typically includes the reduction of the nitro group to an amine, followed by cyclization to form the indazole ring . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indazole core .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-Methyl-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1H-indazole: The parent compound of 1-methyl-1H-indazol-6-amine, known for its diverse biological activities.
2H-indazole: Another tautomeric form of indazole with distinct chemical properties.
6-substituted indazole derivatives: Compounds with various substituents at the 6-position, exhibiting different pharmacological profiles
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylindazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNUPJYGSOVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357028 | |
Record name | 1-methyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74728-65-7 | |
Record name | 1-Methyl-1H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74728-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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